molecular formula C13H18O2 B14713385 Pentan-3-yl 2-methylbenzoate CAS No. 6640-86-4

Pentan-3-yl 2-methylbenzoate

Cat. No.: B14713385
CAS No.: 6640-86-4
M. Wt: 206.28 g/mol
InChI Key: RIMVRARVTPEQPN-UHFFFAOYSA-N
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Description

Pentan-3-yl 2-methylbenzoate is an ester derived from 2-methylbenzoic acid (o-toluic acid) and pentan-3-ol. Its structure comprises a 2-methyl-substituted benzoyl group esterified to a branched pentanol moiety. The methyl group at the ortho position of the aromatic ring introduces steric and electronic effects, while the pentan-3-yl chain contributes to the compound’s hydrophobicity and conformational flexibility.

Applications of such esters span fragrances, plasticizers, and intermediates in organic synthesis, though this compound’s exact industrial uses remain underexplored in the literature.

Properties

CAS No.

6640-86-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

pentan-3-yl 2-methylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-11(5-2)15-13(14)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3

InChI Key

RIMVRARVTPEQPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentan-3-yl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with pentan-3-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-methylbenzoic acid+pentan-3-olH2SO4pentan-3-yl 2-methylbenzoate+H2O\text{2-methylbenzoic acid} + \text{pentan-3-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-methylbenzoic acid+pentan-3-olH2​SO4​​pentan-3-yl 2-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-methylbenzoic acid and pentan-3-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under suitable conditions.

Major Products

    Hydrolysis: 2-methylbenzoic acid and pentan-3-ol.

    Reduction: 2-methylbenzyl alcohol and pentan-3-ol.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

Pentan-3-yl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentan-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. The ester linkage can undergo hydrolysis, releasing the active components, 2-methylbenzoic acid and pentan-3-ol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The presence of substituents on the benzoyl group significantly influences the physicochemical properties of benzoate esters. Below is a comparison with key analogs:

Table 1: Substituent Effects on 2-Methylbenzoate Esters
Compound Substituent Position/Type Alkyl Chain Molecular Weight (g/mol) Key Properties/Effects
Methyl 2-methylbenzoate 2-methyl Methyl 150.17 Higher volatility, lower boiling point
Ethyl 2-methylbenzoate 2-methyl Ethyl 164.20 Increased lipophilicity vs. methyl ester
Pentan-3-yl 2-methylbenzoate 2-methyl Pentan-3-yl (branched) ~206.29 (estimated) Enhanced hydrophobicity, steric hindrance
Benzyl benzoate None (parent benzoate) Benzyl 212.25 Crystalline solid, aromatic stacking
  • Electronic Effects : The 2-methyl group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating the ester carbonyl toward nucleophilic attack compared to unsubstituted benzoates .
  • Steric Effects : Branched alkyl chains (e.g., pentan-3-yl) reduce molecular packing efficiency, lowering melting points compared to linear-chain analogs .

Alkyl Chain Modifications

Varying the alcohol moiety alters solubility, volatility, and biological activity:

Table 2: Alkyl Chain Impact on Benzoate Esters
Compound Alkyl Chain Boiling Point (°C, estimated) Solubility Trends
Methyl 2-methylbenzoate Methyl ~220 Miscible in polar solvents
n-Pentyl 2-methylbenzoate Linear pentyl ~280 Low water solubility
This compound Branched pentyl ~265 (estimated) Moderate in organic solvents
Benzyl benzoate Benzyl 323 (literature value) Insoluble in water
  • Branching : Pentan-3-yl’s branched structure reduces intermolecular van der Waals forces compared to linear chains, resulting in lower boiling points .
  • Solubility: Increased alkyl chain length and branching enhance solubility in nonpolar solvents but reduce water compatibility .

Functional Group Comparisons

  • Nitro/Chloro Substituents : Esters like methyl 2-nitrobenzoate (M2NB) and methyl 2-chlorobenzoate (M2CB) exhibit stronger electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophiles compared to 2-methylbenzoates .
  • Methoxy Substituents : Methyl 2-methoxybenzoate (M2MOB) has electron-donating methoxy groups, further activating the aromatic ring but destabilizing the ester group toward hydrolysis .

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